molecular formula C17H19ClN4O3 B2863719 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide CAS No. 1105225-66-8

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide

Cat. No.: B2863719
CAS No.: 1105225-66-8
M. Wt: 362.81
InChI Key: KASOVYSVYOBHJB-UHFFFAOYSA-N
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Description

2-(1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide is a chemical compound with the CAS registry number 1105225-66-8 . It has a molecular formula of C17H19ClN4O3 and a molecular weight of 362.8 g/mol . The compound features a 1,2-dihydropyridin-2-one core that is substituted at the nitrogen atom with a 3-chlorobenzyl group, a common structural motif found in various bioactive molecules . This core structure is functionalized with a hydrazinecarboxamide linker and an isopropyl group, which may influence its physicochemical properties and biological activity. Researchers value this compound as a key intermediate or building block in medicinal chemistry and drug discovery projects, particularly for the synthesis and exploration of novel small-molecule inhibitors. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-11(2)19-17(25)21-20-15(23)14-7-4-8-22(16(14)24)10-12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H2,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOVYSVYOBHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide typically involves multiple steps, starting with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the hydrazinecarboxamide moiety through the reaction of the intermediate with isopropylhydrazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorobenzyl group.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isopropylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating signaling pathways: Interacting with receptors or other proteins involved in cellular signaling, thereby altering the activity of these pathways.

    Inducing oxidative stress: Generating reactive oxygen species (ROS) that can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Hydrazinecarboxamide Group

2-(1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(4-chlorophenyl)hydrazinecarboxamide
  • Structural Difference : Replaces the isopropyl group with a 4-chlorophenyl ring.
  • Higher molecular weight (416.26 g/mol vs. 359.81 g/mol). Potential for enhanced receptor binding via π-π interactions but reduced solubility.
N-(Adamantan-1-yl)-1H-indazole-3-carboxamide (from )
  • Structural Difference : Adamantane group introduces extreme rigidity and hydrophobicity.
  • Impact : Likely improves metabolic stability but may reduce bioavailability due to poor solubility.

Modifications to the Pyridine Core

1-(3-Chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic Acid
  • Structural Difference : Lacks the hydrazinecarboxamide moiety; terminates in a carboxylic acid.
  • Impact :
    • Higher polarity (carboxylic acid vs. hydrazide) improves aqueous solubility.
    • Reduced steric bulk may limit target engagement in hydrophobic pockets.
    • Experimental properties: Melting point = 187–188.5°C; Boiling point = 498.3°C .
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile
  • Structural Difference : Incorporates a trifluoromethylphenyl group at C6 and a nitrile at C3.
  • Molecular weight = 388.78 g/mol; higher hydrophobicity compared to the target compound.

Benzyl Group Modifications

1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrole-3-carboxamide
  • Structural Difference : 2,4-Dichlorobenzyl substituent vs. 3-chlorobenzyl.
  • Impact :
    • Additional Cl atom increases molecular weight and lipophilicity.
    • Altered steric and electronic effects may influence binding specificity.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Boiling Point (°C)
Target Compound C₁₈H₁₈ClN₃O₃ 359.81 N-isopropyl - -
1-(3-Chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid C₁₃H₁₀ClNO₃ 263.68 Carboxylic acid 187–188.5 498.3
N-(4-Chlorophenyl) analog C₂₀H₁₅Cl₂N₃O₃ 416.26 4-Chlorophenyl - -
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-...carbonitrile C₂₀H₁₂ClF₃N₂O 388.78 Trifluoromethylphenyl, nitrile - -

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Lipophilicity Potential Biological Impact
N-isopropyl (target) Moderate Moderate Balanced steric bulk and H-bonding
4-Chlorophenyl Low High Enhanced receptor binding via π-π
Carboxylic acid High Low Improved solubility, reduced potency
Trifluoromethyl Very low Very high Metabolic stability, CNS penetration

Research Findings and Implications

  • Substituent Position : The 3-chlorobenzyl group is a common motif in kinase inhibitors (e.g., patents in ), suggesting its role in hydrophobic pocket binding.
  • Hydrazide vs.
  • Electron-Withdrawing Groups : Analogs with trifluoromethyl or nitrile groups (e.g., ) exhibit increased metabolic stability but may require formulation adjustments due to poor solubility.

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